An In-Depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
An In-Depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a bifunctional organic compound featuring two tertiary amine groups linked by a four-carbon chain containing a central carbon-carbon double bond. The presence of both Lewis basic nitrogen atoms and a reactive alkene functionality makes this molecule a versatile building block in organic synthesis and a valuable ligand in coordination chemistry. Its physical properties are fundamental to its handling, reactivity, and application in various fields, including catalysis, polymer science, and as a precursor for pharmacologically active molecules. This guide provides a comprehensive overview of the key physical characteristics of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, with a particular focus on the predominantly available trans-isomer.
Molecular Structure and Identification
The structural formula of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂. The central double bond gives rise to cis and trans (or E and Z) isomers. The trans-isomer is the more commonly encountered and commercially available form.
Caption: 2D representation of the molecular structure of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol [1] |
| CAS Number | 111-52-4 (trans-isomer)[1][2], 4559-79-9 |
| EC Number | 203-879-0 (trans-isomer)[1], 224-928-2 |
| Linear Formula | (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂[1] |
Physicochemical Properties
The physical properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine are crucial for its storage, handling, and use in chemical reactions. As a liquid at room temperature, its boiling point, density, and refractive index are key parameters for purification and characterization.
| Property | Value | Conditions |
| Physical State | Colorless to light orange to yellow clear liquid | 20 °C |
| Boiling Point | 172-173 °C | 723 mmHg[3][4] |
| 171-172 °C | 735 mmHg | |
| Melting Point | Not precisely reported, but below room temperature. | - |
| Density | 0.82 g/mL | 25 °C[3][4] |
| 0.808 g/mL | 25 °C | |
| Refractive Index (n_D) | 1.441 | 20 °C[2] |
| 1.4416 | 20 °C[5] | |
| Flash Point | 54.44 °C (130.0 °F) - closed cup | [1] |
| 51 °C (123.8 °F) - closed cup | ||
| Solubility | Generally soluble in organic solvents such as alcohols, ether, and benzene. Specific quantitative data in common laboratory solvents is not readily available. Lower aliphatic amines are soluble in water. | - |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is expected to show three distinct signals corresponding to the different proton environments in the molecule.
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-N(CH₃)₂ protons: A singlet due to the twelve equivalent protons of the four methyl groups attached to the nitrogen atoms.
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-CH₂- protons: A doublet or multiplet arising from the four protons of the two methylene groups adjacent to the double bond and the nitrogen atoms.
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=CH- protons: A multiplet corresponding to the two equivalent vinylic protons of the central double bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of the trans-isomer should exhibit three signals, reflecting the symmetry of the molecule:
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-N(CH₃)₂ carbons: A signal for the four equivalent methyl carbons.
-
-CH₂- carbons: A signal for the two equivalent methylene carbons.
-
=CH- carbons: A signal for the two equivalent vinylic carbons.
Predicted chemical shifts would be approximately 45-50 ppm for the methyl carbons, 55-60 ppm for the methylene carbons, and 125-130 ppm for the vinylic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine include:
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C-H stretching (alkane): Around 2800-3000 cm⁻¹
-
C=C stretching (alkene): A weak to medium band around 1640-1680 cm⁻¹
-
C-N stretching (amine): In the 1000-1250 cm⁻¹ region
-
=C-H bending (trans-alkene): A characteristic strong band around 960-975 cm⁻¹
Experimental Protocols for Physical Property Determination
The following are generalized, yet detailed, protocols for the experimental determination of the key physical properties of liquid samples like N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.
Boiling Point Determination (Micro Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.
Methodology:
-
Sample Preparation: Place a few drops of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Diagram of a micro boiling point determination setup.
Density Measurement
The density of a liquid is its mass per unit volume.
Methodology:
-
Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Mass of Pycnometer with Sample: Fill the pycnometer with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, ensuring no air bubbles are present, and weigh it again.
-
Calculation: The mass of the liquid is the difference between the two weighings. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Methodology:
-
Instrument Calibration: Calibrate the refractometer (e.g., an Abbé refractometer) using a standard of known refractive index.
-
Sample Application: Place a few drops of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
Synthesis Overview
A common synthetic route to trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine involves the reaction of trans-1,4-dichloro-2-butene with dimethylamine. The reaction proceeds via a nucleophilic substitution mechanism. It is crucial to control the reaction conditions to favor the desired disubstituted product and minimize the formation of byproducts.
Safety and Handling
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry place away from heat and ignition sources.
Conclusion
This technical guide has provided a detailed overview of the physical properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. The data presented, including boiling point, density, refractive index, and spectroscopic information, are essential for researchers and professionals in the fields of chemistry and drug development. The inclusion of experimental protocols for the determination of these properties offers practical guidance for laboratory work. A thorough understanding of these fundamental characteristics is paramount for the safe and effective use of this versatile chemical compound in its various applications.
References
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chemical point. trans-N,N,N´,N´-Tetramethyl-2-butene-1,4-diamine. [Link]
-
Chongqing Chemdad Co., Ltd. n,n,n',n'-tetramethyl-2-butene-1,4-diamine. [Link]
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chemical point. trans-N,N,N´,N´-Tetramethyl-2-butene-1,4-diamine. [Link]
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NCERT. Amines. [Link]

